molecular formula C21H16ClN3O2 B11428795 2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11428795
M. Wt: 377.8 g/mol
InChI Key: GFDWWYBVXNRTNW-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a chlorophenyl group, a dihydrobenzodioxin moiety, and an imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with the imidazo[1,2-a]pyridine intermediate.

    Attachment of the Dihydrobenzodioxin Moiety: This can be accomplished through condensation reactions involving dihydrobenzodioxin derivatives and the intermediate formed in the previous steps.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially converting it to dihydroimidazo derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as nitronium ions or halogens in the presence of Lewis acids.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Functionalized chlorophenyl derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may influence signaling pathways involved in cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde
  • 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid

Comparison: Compared to these similar compounds, 2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct pharmacological properties. The presence of the chlorophenyl group also contributes to its unique reactivity and potential biological activity.

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H16ClN3O2/c22-15-5-3-4-14(12-15)20-21(25-9-2-1-6-19(25)24-20)23-16-7-8-17-18(13-16)27-11-10-26-17/h1-9,12-13,23H,10-11H2

InChI Key

GFDWWYBVXNRTNW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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